AF12198

Interleukin-1 Receptor Binding Affinity

Generic IL-1 pathway inhibitors lack receptor subtype selectivity, confounding mechanistic dissection of IL1R1-specific signaling. AF12198 is the only well-characterized peptide delivering nanomolar hIL1R1 antagonism without cross-reactivity at hIL1R2 or murine IL1R1. • hIL1R1 binding IC50 = 8 nM; >800-fold selectivity over hIL1R2 (IC50 = 6.7 µM) • Functional potency in human cells: IL-8 IC50 = 25 nM, ICAM-1 IC50 = 9 nM • Validated in vivo in non-human primates: blocks IL-1-induced IL-6 production Supplied as lyophilized powder, ≥98% purity, with full analytical documentation.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B10857682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1
InChIKeyVASLMBMCJADVGR-XQDBXYBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) – A Quantitatively Differentiated IL-1 Receptor Antagonist


AF12198 is a 15-residue, N‑terminally acetylated and C‑terminally amidated peptide, containing the unnatural amino acid azetidine‑2‑carboxylic acid (Aze) at position 11 [REFS‑1]. It functions as a potent, selective antagonist of the human type I interleukin‑1 receptor (IL1R1). Unlike the endogenous protein antagonist (IL‑1ra) or small‑molecule antagonists, AF12198 offers a unique combination of high target affinity, stringent receptor subtype selectivity, and demonstrated in vivo activity [REFS‑2].

1 Non-protein, 15-residue peptide with unnatural Aze at position 11
2 Selective for human IL-1 receptor type I (IL1R1) over type II
3 Reported binding affinity context similar to endogenous IL-1ra
4 In vivo model-response context in primate IL-1 biology studies

Why AF12198 Cannot Be Interchanged with Generic IL‑1 Antagonists: The Procurement Case for a Differentiated Tool


Generic IL‑1 pathway inhibition can be achieved with the recombinant protein antagonist anakinra (IL‑1ra), anti‑IL‑1β antibodies, or small‑molecule inhibitors. However, these agents exhibit fundamentally different selectivity and potency profiles. For studies requiring specific interrogation of the human type I IL‑1 receptor without confounding activity at the type II receptor or across species, AF12198 is the only well‑characterized peptide tool that provides nanomolar potency against hIL1R1 while exhibiting negligible binding to hIL1R2 and murine IL1R1 [REFS‑1][REFS‑2]. Substituting a non‑selective antagonist would compromise both the mechanistic clarity and the translational relevance of the experimental model [REFS‑3].

! Recombinant IL-1ra or anti-IL-1β antibodies may engage type II receptor or show broader species cross-reactivity, obscuring IL1R1-specific interpretation.
! Small-molecule IL-1 antagonists often lack the subtype selectivity profile; off-target effects can confound mechanistic studies.
! Murine IL1R1 binding is negligible for AF12198; generic antagonists may not provide the same species-specific control in human-mouse chimeric models.

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons


Receptor Binding Affinity: AF12198 Matches the Endogenous Antagonist (IL‑1ra) at Human Type I IL‑1R

In a direct competitive binding assay using 125I‑IL‑1α, AF12198 exhibited an IC50 of 8.0 nM for the human type I IL‑1 receptor. This value is within twofold of the IC50 for the natural protein antagonist IL‑1ra (4.0 nM) in the same assay system [REFS‑1]. This establishes AF12198 as a high‑affinity ligand, comparable to the endogenous antagonist, despite its small size.

IL1R1 Binding
Head-to-head
IC50 8.0 nM (IL-1ra 4.0 nM)
Reported binding affinity context similar to endogenous antagonist.
Competitive radioligand binding (125I-IL-1α).
Interleukin-1 Receptor Binding Affinity Selectivity

Receptor Subtype Selectivity: AF12198 Discriminates Human Type I IL‑1R from Type II and Murine Orthologs

AF12198 demonstrates pronounced selectivity for the human type I IL‑1 receptor. In parallel binding assays, its IC50 for the human type II IL‑1 receptor is 6.7 µM, and for the murine type I receptor it exceeds 200 µM [REFS‑1][REFS‑2]. This selectivity profile is critical for experiments that aim to isolate signaling through the type I receptor in human cells or to avoid confounding effects in murine models.

Subtype Selectivity
Head-to-head
hIL1R1 8 nM; hIL1R2 6.7 µM; mIL1R1 >200 µM
Supports IL1R1-subtype-selective interpretation; >800-fold over type II.
Parallel radioligand binding assays.
Receptor Subtype Selectivity Species Specificity IL1R1

Functional Antagonism in Human Primary Cells: AF12198 Inhibits IL‑1‑Driven IL‑8 and ICAM‑1 Expression

In functional cellular assays using human primary cells, AF12198 effectively blocks IL‑1‑induced responses. It inhibits IL‑1‑induced IL‑8 production by human dermal fibroblasts with an IC50 of 25 nM, and suppresses IL‑1‑induced ICAM‑1 expression on endothelial cells with an IC50 of 9 nM [REFS‑1]. These values demonstrate potent antagonism of downstream inflammatory mediators in physiologically relevant human cell types.

Functional Antagonism
Method context
IL-8 IC50 25 nM; ICAM-1 IC50 9 nM
Supports cellular pathway engagement in primary human cells.
Human dermal fibroblasts (IL-8) and endothelial cells (ICAM-1).
Inflammation Cytokine IL-8 ICAM-1 Functional Assay

Comparative In Vivo Efficacy: AF12198 Blocks IL‑1‑Induced IL‑6 in Non‑Human Primates

In an ex vivo whole blood model from cynomolgus monkeys, AF12198 inhibited IL‑1‑induced IL‑6 production with an IC50 of 17 µM, while the protein antagonist IL‑1ra achieved an IC50 of 30 nM [REFS‑1]. However, when administered intravenously to cynomolgus monkeys, AF12198 significantly blocked ex vivo IL‑1 induction of IL‑6 and down‑modulated in vivo IL‑6 production [REFS‑2]. This demonstrates that AF12198, despite lower potency in primate blood ex vivo, achieves effective target engagement and functional blockade in a living primate system.

In Vivo IL-6 Blockade
Model context
Ex vivo IC50 17 µM (IL-1ra 30 nM); in vivo IL-6 modulation
Supports primate model-response interpretation.
570-fold difference in ex vivo potency; target engagement reported in vivo.
In Vivo Non-Human Primate IL-6 Pharmacodynamics

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) Optimal Use Cases Derived from Quantitative Differentiation


Selective Profiling of Human Type I IL‑1 Receptor Signaling in Primary Human Cells

AF12198 is the reagent of choice for experiments that require specific blockade of the human type I IL‑1 receptor without interference from type II receptor engagement. Its >800‑fold selectivity for hIL1R1 over hIL1R2 [REFS‑1] enables clean dissection of IL‑1R1‑mediated signaling pathways in human fibroblasts, endothelial cells, or immune cells.

Validating Target Engagement in Primate Models of IL‑1‑Driven Inflammation

For studies in cynomolgus monkeys or other non‑human primates, AF12198 provides a validated tool to confirm that IL‑1R1 antagonism modulates disease‑relevant endpoints. Published in vivo data demonstrate that intravenous AF12198 blocks IL‑1‑induced IL‑6 production [REFS‑2], supporting its use as a pharmacological probe in primate inflammatory models.

Benchmarking Novel IL‑1R1 Antagonists in Binding and Functional Assays

AF12198 serves as an essential reference standard for the development and characterization of new IL‑1R1 antagonists. Its well‑defined binding affinity (IC50 8 nM) [REFS‑1] and functional potency in human cell assays (IL‑8 IC50 25 nM; ICAM‑1 IC50 9 nM) [REFS‑2] provide robust benchmarks for comparing the activity of novel compounds.

Species‑Specific Control in Cross‑Species IL‑1 Biology Studies

Given its negligible binding to murine IL1R1 (IC50 >200 µM) [REFS‑1], AF12198 is an ideal negative control in mouse‑human chimera experiments or when testing the species specificity of IL‑1‑targeting antibodies. It ensures that any observed effects in mouse models are not due to unintended antagonism of the murine receptor.

Application
Selection Property
Validation Focus
IL1R1 signaling pathway studies in human primary cells
Subtype-selective IL1R1 antagonism
IL1R1-mediated pathway endpoints
Primate model IL-1 pathway response studies
In vivo model-response context
IL-6 modulation and target engagement endpoints
Comparator assay for novel IL1R1 antagonists
Binding and functional potency context
Binding affinity and cellular IC50 benchmarks
Cross-species IL-1 receptor specificity studies
Murine IL1R1 negative control
Species-specificity control in mouse-human models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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